4,6-Di-tert-butyl-2,1,3-benzothiadiazole
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Overview
Description
4,6-Di-tert-butyl-2,1,3-benzothiadiazole is an organic compound that belongs to the class of benzothiadiazoles It is characterized by the presence of two tert-butyl groups at the 4 and 6 positions of the benzene ring, and a thiadiazole ring fused to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Di-tert-butyl-2,1,3-benzothiadiazole typically involves the reaction of 4,6-di-tert-butyl-2-aminophenol with sulfur and a suitable oxidizing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Material: 4,6-di-tert-butyl-2-aminophenol
Reagents: Sulfur, oxidizing agent (e.g., hydrogen peroxide)
Conditions: The reaction is typically conducted in an organic solvent such as toluene or dichloromethane, at elevated temperatures (around 80-100°C).
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4,6-Di-tert-butyl-2,1,3-benzothiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, particularly at positions ortho to the tert-butyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitro groups can be introduced under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones
Reduction: Dihydrothiadiazole derivatives
Substitution: Halogenated or nitro-substituted derivatives
Scientific Research Applications
4,6-Di-tert-butyl-2,1,3-benzothiadiazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized as an additive in materials science, particularly in the stabilization of polymers and other materials.
Mechanism of Action
The mechanism of action of 4,6-Di-tert-butyl-2,1,3-benzothiadiazole involves its interaction with specific molecular targets. The compound can act as an electron donor or acceptor, facilitating redox reactions. It may also interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Di-tert-butyl-1,4-benzoquinone
- 3,5-Di-tert-butyl-4-hydroxybenzoic acid
- 4,4′-Di-tert-butyl-1,1′-biphenyl
Uniqueness
4,6-Di-tert-butyl-2,1,3-benzothiadiazole is unique due to the presence of the thiadiazole ring, which imparts distinct electronic properties compared to other similar compounds. This uniqueness makes it valuable in specific applications where these properties are advantageous.
Properties
CAS No. |
89209-07-4 |
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Molecular Formula |
C14H20N2S |
Molecular Weight |
248.39 g/mol |
IUPAC Name |
4,6-ditert-butyl-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C14H20N2S/c1-13(2,3)9-7-10(14(4,5)6)12-11(8-9)15-17-16-12/h7-8H,1-6H3 |
InChI Key |
JMKDTUZFIOSAFO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=NSN=C2C(=C1)C(C)(C)C |
Origin of Product |
United States |
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